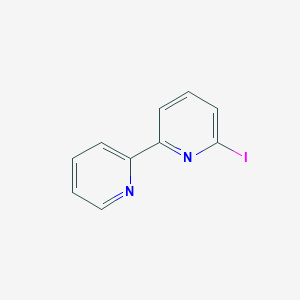

6-Iodo-2,2'-bipyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7IN2 |

|---|---|

Molecular Weight |

282.08 g/mol |

IUPAC Name |

2-iodo-6-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H7IN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H |

InChI Key |

RSBGOHZTPOFSGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Iodo 2,2 Bipyridine

Palladium-Catalyzed Cross-Coupling Strategies for 6-Iodo-2,2'-bipyridine Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, and they have been extensively utilized in the synthesis of bipyridine derivatives. mdpi.com These methods offer high efficiency and functional group tolerance.

Sonogashira Coupling from Dihalo-2,2'-bipyridine Precursors

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for C(sp²)-C(sp) bond formation. libretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst. libretexts.org In the context of this compound synthesis, a dihalo-2,2'-bipyridine precursor, such as 6-bromo-6'-iodo-2,2'-bipyridine, could theoretically undergo a selective Sonogashira coupling. Given the general reactivity trend of aryl halides in oxidative addition (I > Br > Cl), the iodine would be expected to react preferentially, allowing for the introduction of an alkyne at the 6'-position while leaving the bromine at the 6-position intact for subsequent transformations. libretexts.org

A related strategy involves the Sonogashira coupling of 2-bromo-6-iodopyridine (B1338975) with an acetylenic partner, followed by a subsequent coupling reaction to form the bipyridine scaffold. scirp.org For instance, 2-bromo-6-iodopyridine can be coupled with 2-methyl-3-butyn-2-ol (B105114) in excellent yield. scirp.org This intermediate can then undergo further coupling reactions, like Stille or Suzuki coupling, to construct the desired bipyridine. scirp.org

Table 1: Sonogashira Coupling Reaction Parameters

| Parameter | Details |

| Catalyst | Typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. libretexts.org Ru/bipyridine complexes can also be used as photosensitizers. rsc.org |

| Co-catalyst | Copper(I) salts, such as CuI. scirp.orgscirp.org Copper-free conditions have also been developed. organic-chemistry.org |

| Base | An amine base like triethylamine (B128534) (Et₃N) or diethylamine (B46881) (Et₂NH) is commonly used. scirp.orgscirp.org |

| Solvent | A variety of solvents can be used, including DMF and THF. scirp.orgillinois.edu Solvent-free conditions are also possible. organic-chemistry.org |

| Reactants | Aryl/vinyl halide (e.g., dihalo-2,2'-bipyridine) and a terminal alkyne. |

Negishi Coupling Utilizing Iodo-Pyridyl Synthons

The Negishi coupling reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for synthesizing bipyridines. wikipedia.orgorgsyn.org This reaction is known for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org

For the synthesis of this compound, a key strategy involves the coupling of a pre-formed iodo-pyridyl synthon. A common approach is the reaction of a 2-pyridylzinc halide with a dihalopyridine, such as 2-bromo-6-iodopyridine. scirp.org The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the palladium-catalyzed cross-coupling reaction allows for selective coupling at the 6-position, leaving the iodine atom untouched. orgsyn.org This chemoselectivity is a significant advantage in multistep syntheses. The pyridylzinc reagents themselves can be prepared by transmetalation from pyridyllithium compounds or by direct reaction of a halopyridine with activated zinc. orgsyn.orgorgsyn.org

Table 2: Negishi Coupling for Bipyridine Synthesis

| Component | Example |

| Organozinc Reagent | 2-Pyridylzinc chloride or bromide. wikipedia.orgorganic-chemistry.org |

| Organic Halide | 2-Bromo-6-iodopyridine. scirp.org |

| Catalyst | Pd(PPh₃)₄, Pd(dba)₂/XPhos. mdpi.comwikipedia.org |

| Solvent | Tetrahydrofuran (THF). illinois.edu |

Suzuki-Miyaura Coupling and Related Arylation Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. mdpi.comresearchgate.net This method is favored for its mild reaction conditions, commercial availability of reagents, and the low toxicity of the boron-containing byproducts. researchgate.net

In the synthesis of asymmetrically substituted bipyridines, a Suzuki-Miyaura coupling can be employed by reacting a pyridylboronic acid or ester with a halopyridine. acs.org For instance, to synthesize a 6-iodo-substituted bipyridine, one could envision coupling a pyridylboronic acid with 2-bromo-6-iodopyridine. The greater reactivity of the C-I bond would likely lead to selective coupling at that position. rsc.org Alternatively, a bromo-bipyridine could be coupled with an iodo-aryl boronic acid. Functionalization of tetrahalogenated 4,4'-bipyridines has been achieved using selective Suzuki coupling. beilstein-journals.orgd-nb.infonih.gov

Alternative Metal-Mediated and Dehydrogenative Coupling Approaches

Beyond palladium catalysis, other metal-mediated reactions and dehydrogenative couplings offer alternative pathways to 2,2'-bipyridines. nih.govthieme-connect.comgoogle.com These methods can provide access to bipyridines from different starting materials and sometimes offer improved atom economy.

One approach is the dehydrogenative dimerization of pyridines. nih.govthieme-connect.com This method involves the direct coupling of two pyridine (B92270) molecules with the loss of hydrogen. Palladium catalysts with an Ag(I) salt as an oxidant have been shown to effectively catalyze the C2-C2' dimerization of various pyridines. nih.govresearchgate.net Another method utilizes sodium dispersion for the dehydrogenative dimerization of non-activated pyridines under mild conditions, avoiding the need for transition metals. thieme-connect.com Raney nickel has also been employed as a catalyst for the dehydrogenative coupling of pyridine to form 2,2'-bipyridine (B1663995). google.comorgsyn.org

Site-Selective C-H Functionalization for Iodo-Bipyridine Synthesis

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of functionalized aromatic and heteroaromatic compounds, as it avoids the need for pre-functionalized starting materials. snnu.edu.cnsemanticscholar.org

For the synthesis of iodo-bipyridines, direct C-H iodination of the bipyridine scaffold is a potential route. Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed for various heterocycles, including pyridines. nih.gov This method often relies on a directing group to achieve regioselectivity. nih.govrsc.org Nickel-catalyzed C-H iodination with I₂ has also been studied, where the reaction mechanism can involve a nickelacycle intermediate. rsc.org The regioselectivity of C-H functionalization on pyridines can be challenging to control due to the electronic nature of the ring, but various strategies, including the use of directing groups and ligand control, have been developed to achieve meta-selective functionalization. snnu.edu.cn

Synthetic Routes to Halogenated Pyridine Building Blocks for this compound

The synthesis of this compound often relies on the availability of suitably halogenated pyridine building blocks. researchgate.netnih.govchemrxiv.org A particularly useful precursor is 2-bromo-6-iodopyridine. scirp.orgchemimpex.comchemicalbook.comthermofisher.com

One reported synthesis of 2-bromo-6-iodopyridine involves the formation of 2-bromo-6-lithiopyridine from 2,6-dibromopyridine (B144722) using n-butyllithium, followed by quenching with iodine. scirp.org Another strategy for selective halogenation involves the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. researchgate.netnih.govchemrxiv.org While this method targets the 4-position, it highlights the development of sophisticated methods for regioselective pyridine halogenation. Other approaches to access halopyridines include metalation-halogenation sequences, often requiring directing groups for selectivity, and transformations involving pyridine N-oxides. nih.govchemrxiv.org The synthesis of 2-bromo-6-chloro-3-iodopyridine (B8250713) has also been reported, which can be used in chemoselective cross-coupling reactions. rsc.org

Optimization and Mechanistic Investigations of this compound Synthesis

The synthesis of this compound is a critical process for its subsequent use in coordination chemistry and organic synthesis. The predominant method for its preparation is the halogen exchange (halex) reaction, specifically a copper-catalyzed aromatic Finkelstein reaction. This process typically involves the conversion of the more readily available 6-Bromo-2,2'-bipyridine to the desired iodo-derivative. Significant research has been directed towards optimizing the reaction conditions to maximize yield and purity, as well as understanding the underlying reaction mechanism to enable rational improvements.

Optimization of Synthesis

The copper-catalyzed Finkelstein reaction for aryl halides has been a subject of extensive optimization studies. The key variables that influence the efficiency of the conversion of 6-Bromo-2,2'-bipyridine to this compound include the choice of catalyst, ligand, iodide source, solvent, and temperature. rsc.org

A standard reported procedure for the synthesis of this compound involves reacting 6-Bromo-2,2'-bipyridine with sodium iodide (NaI) in the presence of a copper(I) iodide (CuI) catalyst and a diamine ligand, such as N,N'-dimethyl-cyclohexane-1,2-diamine, in a solvent like dioxane. rsc.org The reaction is typically heated to ensure a reasonable reaction rate.

Systematic optimization of similar copper-catalyzed halogen exchange reactions has provided valuable insights. Studies on various aryl bromides have demonstrated that the choice of ligand is paramount. Diamine ligands are particularly effective as they can prevent the formation of less reactive copper aggregates and promote the catalytic cycle. nih.gov The reactivity of aryl halides in these coupling reactions generally follows the order of I > Br > Cl. semanticscholar.org

Optimization studies for the coupling of various amines with 2-amino-5-iodopyridine (B21400) and 2-hydroxy-5-iodopyridine (B80090) have explored different copper sources, ligands, and bases, highlighting the tunability of these systems. rsc.org For instance, the use of CuI as a catalyst with ethylene (B1197577) glycol as a ligand and K₃PO₄ as a base has proven effective. rsc.org

The following interactive table summarizes typical parameters investigated in the optimization of copper-catalyzed aromatic Finkelstein reactions, based on findings from analogous systems.

rsc.orgrsc.org| Parameter | Variation | General Outcome & Rationale | Reference |

|---|---|---|---|

| Catalyst | CuI, Cu₂O, Cu(OAc)₂ | CuI is the most commonly used and effective catalyst for this transformation. It provides the active Cu(I) species required for the catalytic cycle. | |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline, L-Proline, Ethylene Glycol | Diamine ligands like DMEDA are highly effective. They chelate to the copper center, enhancing its solubility and catalytic activity, and preventing catalyst deactivation. |

Mechanistic Investigations

The synthesis of this compound via halogen exchange is classified as an aromatic Finkelstein reaction. iitk.ac.in Unlike the classic Finkelstein reaction with alkyl halides which proceeds through a straightforward Sₙ2 mechanism, the aromatic version is more complex due to the lower reactivity of aryl halides and requires metal catalysis. iitk.ac.inresearchgate.net

The widely accepted mechanism for the copper-catalyzed process involves a Cu(I)/Cu(III) catalytic cycle:

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl bromide (6-Bromo-2,2'-bipyridine) to form a Cu(III)-aryl intermediate. The diamine ligand stabilizes this high-valent copper species.

Metathesis/Anion Exchange: The iodide anion (from NaI) displaces the bromide on the Cu(III) center.

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-I bond of the product (this compound) and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

The role of the diamine ligand is crucial; kinetic studies on related copper-catalyzed reactions have shown that the ligand helps to prevent the formation of less reactive, multiply-ligated copper structures, ensuring the availability of a kinetically competent catalytic species. nih.gov

Alternative mechanistic pathways have also been considered for related transformations. For instance, some metal-free aromatic Finkelstein reactions can be initiated by photo-irradiation, proceeding through a radical mechanism involving a single-electron transfer (SET) from the iodide to the aryl halide. organic-chemistry.orgacs.org However, for the thermal, copper-catalyzed synthesis of this compound, the Cu(I)/Cu(III) cycle is the most supported pathway. Computational studies, such as Density Functional Theory (DFT) calculations on related systems, have been employed to investigate the energetics of the proposed intermediates and transition states, providing further support for the oxidative addition/reductive elimination sequence. nih.govnih.gov

Coordination Chemistry of 6 Iodo 2,2 Bipyridine

Fundamental Principles of Bidentate Ligand Coordination in Metal Complexes

Ligands are classified based on the number of donor atoms that can bind to a central metal ion, a property known as denticity. jove.comlibretexts.org Bidentate ligands are molecules or ions that possess two donor atoms, enabling them to bind to a metal center at two distinct points. libretexts.orgfiveable.meunacademy.comlibretexts.org This mode of coordination, exemplified by ligands like 6-Iodo-2,2'-bipyridine, results in the formation of a ring structure that includes the metal ion. This ring is referred to as a chelate ring.

A crucial concept in the coordination of bidentate ligands is the chelate effect . This effect describes the enhanced thermodynamic stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands (ligands that bind through only one donor atom). libretexts.orgfiveable.me The increased stability is primarily due to a favorable entropy change upon complex formation. When a bidentate ligand replaces two monodentate ligands, the total number of free molecules in the system increases, leading to a positive change in entropy, which makes the Gibbs free energy of the reaction more negative and thus more favorable.

The geometry and properties of the resulting metal complex are significantly influenced by the nature of the bidentate ligand, including the distance between the two donor atoms. This distance affects the "bite angle" of the ligand—the angle formed by the two donor atoms and the metal center. An optimal bite angle contributes to the stability of the complex. Bidentate ligands like 2,2'-bipyridine (B1663995) and its derivatives are prominent in forming stable octahedral complexes with three ligands surrounding a central metal ion, often written as [M(L)₃]ⁿ⁺. wikipedia.org

Coordination with Main Group Elements: Trends and Peculiarities

While the coordination chemistry of bipyridine ligands is dominated by transition metals, they can also form complexes with main group elements. The interaction is typically electrostatic, involving the Lewis acidic metal ion and the Lewis basic nitrogen atoms of the ligand. However, the coordination chemistry of this compound with main group elements is not as extensively documented as its transition metal chemistry. Based on the behavior of the parent 2,2'-bipyridine, it is expected that this compound can coordinate to alkali metals (like Li⁺, Na⁺, K⁺) and alkaline earth metals (like Mg²⁺, Ca²⁺), as well as other p-block elements. The steric hindrance from the iodine atom at the 6-position might influence the stoichiometry and geometry of the resulting complexes, potentially favoring lower coordination numbers compared to unsubstituted bipyridine.

Thermodynamic and Kinetic Aspects of Complex Formation

The study of the thermodynamics of complex formation provides insight into the stability of the resulting complexes, typically quantified by the formation constant (K_f) or stability constant. The kinetics of the reaction, on the other hand, describes the rate at which the complex is formed.

As a bidentate chelating ligand, this compound is expected to form thermodynamically stable complexes with metal ions due to the chelate effect. libretexts.orgfiveable.me The magnitude of the stability constant is influenced by factors such as the nature of the metal ion and the electronic and steric properties of the ligand. The electron-withdrawing nature of the iodine atom in this compound can decrease the basicity of the nitrogen donor atoms, which might slightly decrease the thermodynamic stability of the complex compared to more electron-donating substituted bipyridines. However, enhanced π-backbonding could counteract this effect for certain metal ions.

Kinetic lability refers to the rate at which ligands in a coordination complex can be exchanged. Complexes of d⁶ metals like Ru(II) with bipyridine ligands are known to be kinetically inert, meaning they undergo ligand exchange reactions very slowly. bham.ac.uk The steric bulk of the iodine substituent in this compound could potentially influence the kinetics of complex formation and dissociation, possibly slowing down the rate of ligand association due to steric hindrance around the coordination site. Detailed kinetic studies, often performed using techniques like stopped-flow spectroscopy, would be required to quantify these effects. rsc.org

Catalytic Applications of 6 Iodo 2,2 Bipyridine Derived Complexes

Facilitation of Organic Transformations via Metal-Catalysis

There is no specific data available detailing the use of 6-Iodo-2,2'-bipyridine as a ligand in metal-catalyzed organic transformations. While the broader class of substituted bipyridine ligands is central to catalysis, the specific role of the 6-iodo substituted variant has not been explored in the following areas:

Carbon-Carbon Bond Formation: Cross-Coupling and Cross-Electrophile Coupling Reactions

No studies were found that employ metal complexes of this compound as catalysts for cross-coupling (such as Suzuki-Miyaura, Heck, or Negishi reactions) or cross-electrophile coupling reactions. Research in this area extensively covers other bipyridine derivatives, but not the 6-iodo version.

Regioselective and Stereoselective C-H Activation

There is no available research demonstrating the application of this compound derived complexes in regioselective or stereoselective C-H activation and functionalization. While C-H activation is a prominent area of research for bipyridine-metal complexes, the specific contribution or utility of a 6-iodo substituent has not been reported.

Photoredox and Electrocatalytic Redox Transformations

No specific reports on the use of this compound metal complexes as catalysts in photoredox or electrocatalytic redox transformations are present in the literature. The foundational photophysical and electrochemical properties required for these applications, such as excited-state lifetimes and redox potentials for the specific complexes, have not been characterized.

Catalysis in Energy Conversion Processes: Water Oxidation and CO2 Reduction

While significant research has been conducted on bipyridine-based complexes for energy conversion, no studies have specifically investigated this compound complexes for these purposes.

Water Oxidation: There are no documented instances of this compound complexes being used as catalysts for water oxidation.

CO₂ Reduction: The literature on molecular catalysts for CO₂ reduction, including many Rhenium and Manganese bipyridine systems, does not report on the performance or activity of complexes containing the this compound ligand.

Supramolecular Chemistry and Advanced Materials Science Incorporating 6 Iodo 2,2 Bipyridine

Self-Assembly Processes Directed by 6-Iodo-2,2'-bipyridine Ligands

The self-assembly of molecular components into well-defined supramolecular structures is governed by the information encoded within the molecules themselves. In the case of this compound, the assembly process is primarily directed by two key features: the nitrogen atoms of the bipyridine core and the iodine atom at the 6-position.

The bipyridine unit is a classic bidentate chelating ligand, capable of coordinating with a vast range of metal ions. This coordination leads to the formation of discrete metallosupramolecular architectures, such as cages, rings, and helicates, or extended coordination polymers. The geometry of the final structure is dictated by the coordination preference of the metal ion and the stereochemistry of the ligand.

Beyond metal coordination, the iodine atom introduces a powerful tool for directing assembly: the halogen bond. The iodine atom on the electron-poor pyridine (B92270) ring acts as a potent halogen bond donor, capable of forming a highly directional, non-covalent interaction with halogen bond acceptors, which are typically Lewis bases. The most common interaction for this system is the I···N halogen bond, where the iodine atom of one molecule interacts with a nitrogen atom of a neighboring molecule (e.g., another pyridine ring). This interaction is reliable and specific, making it an excellent tool for crystal engineering and the programmed assembly of molecules in the solid state.

The interplay between metal coordination and halogen bonding allows for the construction of hierarchical and complex structures. For instance, this compound can first be coordinated to a metal center, and the resulting complex can then be assembled into a larger array through intermolecular halogen bonds. This orthogonal self-assembly strategy provides a pathway to materials with multiple levels of structural organization.

Role of Halogen Bonding and Other Non-Covalent Interactions in Supramolecular Design

Non-covalent interactions are the cornerstone of supramolecular chemistry, and this compound leverages several of these to guide the formation of complex architectures.

Halogen Bonding: The most significant non-covalent interaction involving this compound is the halogen bond (XB). This interaction arises from an anisotropic distribution of electron density on the surface of the covalently bonded iodine atom. This creates a region of positive electrostatic potential, known as a σ-hole, located opposite the C–I covalent bond. This electrophilic region can interact attractively with a nucleophilic region on an adjacent molecule, such as the lone pair of a nitrogen atom.

Key characteristics of the halogen bond that make it valuable in supramolecular design include:

Directionality: Halogen bonds are highly directional, with the C–I···N angle typically approaching 180°. This high degree of linearity allows for precise control over the geometry of the resulting assembly.

Tunability: The strength of the halogen bond can be tuned. It increases with the polarizability of the halogen atom (I > Br > Cl) and with the electron-withdrawing power of the group to which the halogen is attached. The electron-deficient pyridine ring enhances the σ-hole on the iodine in this compound, making it a strong XB donor.

Hydrophobicity: Unlike hydrogen bonds, halogen bonds are hydrophobic in nature, which can be exploited in designing systems for specific solvent environments.

Other Non-Covalent Interactions: While halogen bonding is dominant, other interactions also play a crucial role in stabilizing supramolecular structures containing this compound:

Hydrogen Bonding: If other functional groups capable of hydrogen bonding are present in the system, these interactions can work in concert with halogen bonds to create more complex and robust networks.

The combination of these interactions provides a rich toolkit for the supramolecular chemist to design and construct novel materials with predictable structures and functions.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | I···N Distance (Å) | C–I···N Angle (°) |

|---|---|---|---|---|

| 1,4-Diiodotetrafluorobenzene | 4,4'-Bipyridine | I···N | 2.926 | 177.3 |

| N-Iodosuccinimide (NIS) | 4,4'-Dimethyl-2,2'-bipyridine | I···N | 2.112 | 173.6 |

| N-Iodosuccinimide (NIS) | 6,6'-Dimethyl-2,2'-bipyridine | I···N | 2.103 | 177.1 |

Integration of this compound into Functional Polymeric and Macromolecular Architectures

The incorporation of functional units like this compound into polymers and other macromolecules is a promising strategy for creating advanced materials with tunable properties. While specific examples of polymers made directly from this compound are not widespread, its structure suggests several potential routes for integration.

Main-Chain Incorporation: The this compound unit can be envisioned as a monomer in step-growth polymerization reactions. The carbon-iodine bond is a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira coupling. By synthesizing a di-functionalized version of the monomer (e.g., with an additional reactive site), it could be incorporated directly into the main chain of a conjugated polymer. This approach would yield macromolecules where the bipyridine and iodo functionalities are integral parts of the polymer backbone, influencing the polymer's electronic properties, conformation, and solid-state packing.

Side-Chain Functionalization: An alternative approach is to attach this compound as a pendant group to a pre-existing polymer backbone. This could be achieved by first synthesizing a bipyridine derivative with a polymerizable group (like a vinyl or acrylate (B77674) moiety) or a group that can be grafted onto a polymer. This method allows for precise control over the density of functional units along the polymer chain. The resulting side-chain functionalized polymers would possess metal-chelating and halogen-bonding sites, which could be used to induce polymer cross-linking, direct the self-assembly of polymer films, or create responsive materials. For example, the addition of metal ions could cross-link the polymer chains, while halogen bond interactions could promote inter-chain ordering.

The integration of this compound into macromolecular structures opens the door to creating "smart" materials. For example, polymers containing this unit could exhibit stimuli-responsive behavior, where changes in the environment (e.g., addition of metal ions) could alter the material's properties by modulating the non-covalent cross-links.

Application in Optoelectronic and Sensing Materials

The unique electronic and structural features of this compound make it an attractive component for the design of optoelectronic and sensing materials. The bipyridine core is a well-established building block for luminescent metal complexes, particularly with ruthenium(II) and iridium(III), which are used in applications like organic light-emitting diodes (OLEDs) and chemical sensors.

The presence of the iodine atom can significantly modulate the photophysical properties of these materials in several ways:

Heavy-Atom Effect: Iodine is a heavy atom that can enhance spin-orbit coupling. In luminescent metal complexes, this effect can promote intersystem crossing from the singlet excited state to the triplet excited state, which can increase the efficiency of phosphorescence. This is a key principle in the design of highly efficient OLEDs.

Tuning of Electronic Properties: The iodo-substituent can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the ligand and its corresponding metal complexes. This allows for the fine-tuning of the absorption and emission wavelengths, which is critical for color purity in display applications.

Solid-State Packing: As discussed, the iodine atom can direct molecular packing in the solid state via halogen bonding. The arrangement of molecules in a thin film is crucial for the performance of optoelectronic devices, as it affects charge transport and luminescence efficiency. By using halogen bonding to control this packing, it may be possible to reduce aggregation-caused quenching of luminescence and improve device performance.

In the realm of chemical sensing, luminescent bipyridine complexes often function by having their emission quenched or enhanced upon binding to a specific analyte. The this compound ligand could be used to construct sensors where the halogen bond donor site provides an additional recognition element. This could lead to sensors with improved selectivity, where both metal coordination and halogen bonding are required for the detection of a target molecule.

| Complex Type | Absorption λmax (nm) | Emission λmax (nm) | Application |

|---|---|---|---|

| Ruthenium(II)-bipyridyl | ~450 | ~610 | Luminescent Sensors, Photocatalysis |

| Iridium(III)-phenylpyridine-bipyridine | 350-450 | 500-650 (color tunable) | Organic Light-Emitting Diodes (OLEDs) |

| Zinc(II)-porphyrin-bipyridine | 420 (Soret), 550-600 (Q-bands) | ~600, ~650 | Optoelectronic Devices, Solar Cells |

Design Principles for Tailored Supramolecular Systems

The rational design of functional materials based on this compound relies on a set of key principles that leverage its unique structural characteristics. By understanding and controlling the interplay of different interactions, it is possible to create tailored supramolecular systems with predictable architectures and desired functions.

Orthogonal Assembly: A primary design strategy involves the use of orthogonal interactions. Metal coordination to the bipyridine unit and halogen bonding via the iodine atom can be used independently to control assembly in a stepwise manner. One can first form a stable metal complex (a "supramolecular synthon") and then use the peripheral iodo groups to link these synthons into larger, ordered arrays through halogen bonding.

Hierarchical Structuring: Building on orthogonality, one can design hierarchical structures. For example, primary assembly via metal coordination can form discrete cages or polygons, and secondary assembly via halogen bonding can organize these discrete units into 1D, 2D, or 3D crystalline networks.

Interaction Strength Tuning: The strength of the key non-covalent interactions can be modulated to control the stability and dynamics of the assembly. The halogen bond can be strengthened or weakened by modifying the electronic properties of the bipyridine ring with other substituents. Similarly, the lability of the metal-ligand bond can be chosen by selecting the appropriate metal ion, allowing for the creation of either static or dynamic (self-healing) systems.

Geometric Control: The high directionality of the I···N halogen bond provides precise geometric control. By designing complementary donor and acceptor sites, specific angles and distances between components can be programmed, leading to the predictable formation of desired topologies, such as linear chains, zig-zag patterns, or discrete cyclic structures.

Functional Integration: The ultimate goal is to integrate function into the designed assembly. The choice of metal center can introduce catalytic, magnetic, or photophysical properties. The bipyridine ligand itself can be further functionalized to participate in charge transfer or to act as a sensor. The halogen bond itself can be used to construct materials with specific functions, such as liquid crystals or porous frameworks for guest inclusion.

By applying these principles, this compound serves as a powerful and versatile building block for the bottom-up construction of a new generation of advanced materials with precisely controlled structures and emergent properties.

Theoretical and Computational Investigations of 6 Iodo 2,2 Bipyridine Systems

Application of Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of 6-Iodo-2,2'-bipyridine. DFT calculations allow for the determination of the molecule's optimized geometry, electronic structure, and various other properties by solving the Schrödinger equation in an approximate manner. The choice of functional and basis set is critical in these calculations to ensure accuracy. For systems containing heavy atoms like iodine, basis sets that include relativistic effects are often employed.

DFT has been successfully used to study a wide range of properties of bipyridine-containing organometallic complexes, providing insights into their molecular and electronic structures. These methods are instrumental in understanding the impact of the iodo-substituent on the bipyridine framework.

Electronic Structure Analysis: Molecular Orbitals and Charge Distribution

The electronic structure of this compound is a key determinant of its chemical behavior. Computational methods provide a detailed picture of the distribution of electrons within the molecule, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity, electronic transitions, and stability.

For this compound, the HOMO is expected to have significant contributions from the π-system of the bipyridine rings and the lone pairs of the nitrogen atoms, while the LUMO is anticipated to be a π* orbital. The presence of the iodine atom can influence the energies of these orbitals. The electronegativity and polarizability of iodine can lead to a redistribution of electron density across the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing the charge distribution. These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into where the molecule is likely to interact with other chemical species. In this compound, the nitrogen atoms are expected to be regions of negative potential, while a region of positive potential, known as a σ-hole, is anticipated on the iodine atom along the C-I bond axis.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic iodine compounds. Specific values for this compound would require dedicated computational studies.

Computational Studies of Non-Covalent Interactions, including Halogen Bonding

The iodine atom in this compound plays a crucial role in mediating non-covalent interactions, most notably halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Computational studies are essential for characterizing the strength, geometry, and nature of these interactions.

Methods such as DFT and Møller-Plesset perturbation theory (MP2) are used to model the interaction between this compound and other molecules. These calculations can predict the geometry of the resulting complex, the interaction energy, and the nature of the bonding. The strength of the halogen bond is influenced by the polarizability of the halogen atom, with iodine typically forming the strongest halogen bonds among the halogens.

Computational analyses have been employed to study halogen bonding in various systems, including those involving iodinated aromatic compounds. These studies have provided valuable data on the energetics and geometric preferences of halogen bonds.

Predictive Modeling of Spectroscopic Signatures and Reactivity Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. Similarly, the vibrational frequencies of the molecule can be computed, allowing for the prediction and interpretation of its infrared (IR) and Raman spectra.

The prediction of NMR chemical shifts is another important application of computational methods. By calculating the magnetic shielding around each nucleus, the chemical shifts for ¹H, ¹³C, and ¹⁵N can be predicted, aiding in the structural elucidation of the molecule and its derivatives.

Reactivity parameters derived from DFT calculations, such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential, can be used to predict the reactivity of this compound. For instance, the energies of the frontier molecular orbitals can indicate whether the molecule is more likely to act as an electron donor or acceptor in a chemical reaction.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Feature (Illustrative) | Corresponding Molecular Property |

| UV-Vis | λmax ≈ 280 nm | π → π* electronic transition of the bipyridine core. |

| IR | ν ≈ 1580 cm⁻¹ | C=C/C=N stretching vibrations of the pyridine (B92270) rings. |

| ¹H NMR | δ ≈ 8.5 ppm | Chemical shift of the proton ortho to the nitrogen atom. |

| ¹³C NMR | δ ≈ 95 ppm | Chemical shift of the carbon atom bonded to iodine. |

Note: These are illustrative values based on computational studies of similar bipyridine and iodo-aromatic compounds. Actual experimental values may vary.

In Silico Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound, particularly in the context of catalysis. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism.

In the field of catalysis, this compound can act as a ligand for a metal center. Computational studies can model the entire catalytic cycle, including substrate binding, oxidative addition, reductive elimination, and other elementary steps. This can help in understanding how the electronic and steric properties of the this compound ligand influence the activity and selectivity of the catalyst. For instance, the iodine substituent can be used to tune the electronic properties of the ligand, which in turn affects the catalytic performance of the metal complex.

In silico studies can also be used to design new catalysts with improved properties by computationally screening different ligand modifications and predicting their effect on the catalytic cycle.

Future Perspectives and Emerging Research Frontiers for 6 Iodo 2,2 Bipyridine

Innovations in Synthetic Strategies and Building Block Design

The future of 6-Iodo-2,2'-bipyridine chemistry lies in the development of more efficient and versatile synthetic methodologies. The iodo-substituent is a key functional group for cross-coupling reactions, making this compound a valuable precursor for more complex bipyridine derivatives. Emerging research is focused on expanding the toolkit of reactions to create novel building blocks with tailored electronic and steric properties.

Advanced synthetic strategies are moving beyond traditional cross-coupling reactions like Suzuki and Stille couplings. There is a growing interest in C-H activation and oxidative cross-coupling methods, which offer more atom-economical and environmentally friendly routes to functionalized bipyridines. These techniques could allow for the direct introduction of various functional groups onto the bipyridine core, bypassing the need for pre-functionalized starting materials. The development of metal-free synthetic protocols is another promising avenue, aiming to reduce costs and metal contamination in the final products.

Future research will likely focus on creating a diverse library of 6-substituted-2,2'-bipyridine derivatives starting from the 6-iodo precursor. This involves exploring a wider range of coupling partners and reaction conditions to introduce functionalities that can fine-tune the ligand's properties for specific applications.

Table 1: Emerging Synthetic Methodologies for this compound Derivatives

| Synthetic Strategy | Potential Application | Advantages |

|---|---|---|

| C-H Functionalization | Direct introduction of aryl, alkyl, or other functional groups. | High atom economy, reduced waste. |

| Photoredox Catalysis | Mild and selective functionalization under visible light. | High functional group tolerance, green chemistry. |

| Electrochemical Synthesis | Metal-free or metal-catalyzed coupling with in-situ catalyst regeneration. | Avoids stoichiometric chemical reductants. |

| Flow Chemistry | Continuous and scalable synthesis of bipyridine derivatives. | Improved safety, reproducibility, and scalability. |

Discovery of Novel Coordination Architectures and Metal Combinations

The 2,2'-bipyridine (B1663995) ligand is renowned for its ability to form stable complexes with a wide range of metal ions. By using this compound as a starting point, chemists can design ligands with specific functionalities at the 6-position to influence the resulting coordination geometry, electronic properties, and reactivity of the metal complexes.

Future research will explore the coordination of these tailored bipyridine ligands with a broader spectrum of metals, including earth-abundant metals and lanthanides, to create novel coordination compounds with unique photophysical and magnetic properties. The introduction of bulky or chiral substituents at the 6-position can lead to the formation of complexes with unusual coordination numbers and geometries, potentially unlocking new catalytic activities.

Furthermore, the design of multidentate ligands derived from this compound will enable the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs), coordination polymers, and self-assembled cages. These materials are of great interest for applications in gas storage, separation, and sensing. The ability to post-synthetically modify these structures by leveraging the reactivity of the functional groups introduced via the iodo-precursor will be a key area of exploration.

Expansion into Untapped Catalytic Domains

Bipyridine-metal complexes are well-established catalysts for a variety of chemical transformations. The versatility of this compound as a precursor allows for the synthesis of ligands that can enhance the catalytic performance of metal centers in known reactions and enable their use in previously untapped domains.

One emerging area is the development of catalysts for sustainable chemical processes, such as the reduction of carbon dioxide (CO2) and water splitting. By functionalizing the bipyridine ligand with proton-responsive or redox-active groups, it is possible to create bifunctional catalysts that can facilitate multi-electron transfer processes. For instance, incorporating hydroxyl groups can create a local proton source to aid in CO2 reduction catalysis.

Photoredox catalysis is another frontier where custom-designed bipyridine ligands can have a significant impact. The electronic properties of the ligand can be tuned to modulate the excited-state properties of the metal complex, leading to more efficient and selective photocatalysts for organic synthesis and energy conversion. Research into bipyridine-based organocatalysts for metal-free transformations is also gaining traction, offering a more sustainable alternative to traditional metal-based catalysts.

Table 2: Potential Catalytic Applications for this compound Derivatives

| Catalytic Domain | Role of Bipyridine Ligand | Potential Impact |

|---|---|---|

| CO2 Reduction | Stabilize reactive metal centers and facilitate proton transfer. | Conversion of a greenhouse gas into valuable chemicals. |

| Water Oxidation | Mediate electron transfer and stabilize high-valent metal-oxo species. | Production of hydrogen fuel from water. |

| Photoredox Catalysis | Tune the photophysical and redox properties of the metal complex. | Enabling new and selective organic transformations. |

| Cross-Electrophile Coupling | Modulate the redox properties and stability of Ni catalytic intermediates. | Development of more active and selective catalysts. |

| Alkane and Alcohol Oxidation | Support oxidovanadium(IV) complexes for efficient C-H activation. | Valorization of simple hydrocarbons. |

Development of Next-Generation Functional Materials

The unique photophysical and electronic properties of bipyridine-metal complexes make them ideal candidates for the development of advanced functional materials. The ability to functionalize the bipyridine scaffold starting from this compound is crucial for creating materials with optimized properties for specific applications, such as organic light-emitting diodes (OLEDs), sensors, and molecular electronics.

In the field of OLEDs, research is focused on developing new iridium(III) and ruthenium(II) complexes with tailored bipyridine ligands to achieve highly efficient and stable emitters across the visible spectrum. By introducing electron-donating or -withdrawing groups, the emission color and quantum efficiency of these complexes can be precisely controlled. Bipyridine derivatives are also being explored as electron-transport materials in OLEDs.

The development of chemical sensors based on bipyridine-functionalized materials is another active area of research. The coordination of specific analytes to the metal center can induce a change in the photophysical properties of the complex, allowing for sensitive and selective detection. Future work will involve integrating these sensory materials into devices for environmental monitoring and medical diagnostics.

Interdisciplinary Approaches Combining Synthesis, Spectroscopy, and Theory

The advancement of our understanding and application of this compound and its derivatives will increasingly rely on a close collaboration between synthetic chemists, spectroscopists, and theoretical chemists. This interdisciplinary approach is essential for the rational design of new molecules and materials with desired properties.

Computational methods, such as density functional theory (DFT), are becoming indispensable tools for predicting the geometric and electronic structures, spectroscopic properties, and reactivity of bipyridine complexes. These theoretical insights can guide synthetic efforts by identifying promising target molecules and elucidating reaction mechanisms. For example, calculations can predict how different substituents on the bipyridine ligand will affect the redox potentials and absorption spectra of metal complexes, which is crucial for designing new photocatalysts and OLED emitters.

Advanced spectroscopic techniques, including transient absorption spectroscopy and time-resolved infrared spectroscopy, provide detailed information about the excited-state dynamics and reaction intermediates of bipyridine complexes. Combining these experimental data with theoretical calculations allows for a comprehensive understanding of the structure-property relationships that govern the performance of these systems. This synergy between theory and experiment will be a driving force for innovation in the field.

Q & A

Q. What are the common synthetic routes for 6-iodo-2,2'-bipyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via cross-coupling reactions. For example, Suzuki coupling between 6-bromo-2,2'-bipyridine and iodoboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like DMF or toluene yields the iodinated derivative . Reaction optimization involves controlling temperature (80–120°C), base selection (K₂CO₃ or NaOAc), and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization ensures high purity (>95%). Negishi coupling using pyridyl-zinc intermediates and iodopyridines is another viable route, offering regioselectivity at the 6-position .

Q. How do researchers characterize this compound and its metal complexes?

- Methodological Answer : Characterization employs:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (iodine’s deshielding effect at C6) .

- X-ray crystallography : Resolves ligand geometry and metal coordination modes (e.g., octahedral vs. square-planar) .

- Elemental analysis : Confirms stoichiometry (C, H, N content) .

- Molar conductivity : Distinguishes ionic vs. neutral complexes in solution .

Q. What factors influence the stability of this compound metal complexes?

- Methodological Answer : Stability depends on:

- Metal ion : Transition metals (Cu⁺, Fe²⁺) form stronger complexes due to d-orbital interactions .

- Substituent effects : The iodine atom’s electron-withdrawing nature reduces ligand basicity, altering redox potentials .

- Co-ligands : Ancillary ligands (e.g., mesityl groups) enhance steric protection against decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of the iodine substituent impact catalytic performance in copper–bipyridine systems?

- Methodological Answer :

- Electronic effects : Iodine’s inductive (-I) effect stabilizes low oxidation states (e.g., Cu⁺), enhancing catalytic turnover in water oxidation. Electrochemical studies (cyclic voltammetry) reveal shifted redox potentials .

- Steric effects : Bulkier substituents (e.g., 6-iodo vs. 6-H) reduce coordination flexibility, quantified via X-ray bond angles and DFT calculations .

Q. How can researchers design experiments to resolve contradictions in spectroscopic data for bipyridine radical intermediates?

- Methodological Answer :

- Multi-technique validation : Combine EPR (detects radical species), UV-vis (identifies π→π* transitions), and XAS (probes metal-ligand charge transfer) .

- Computational modeling : DFT calculations correlate observed spectra with possible electronic structures (e.g., neutral vs. radical-anionic ligands) .

Q. What strategies mitigate challenges in synthesizing sterically hindered this compound derivatives?

- Methodological Answer :

- Ligand pre-functionalization : Introduce iodine before coupling to avoid steric clashes during metalation .

- Low-temperature catalysis : Use Pd₂(dba)₃ with bulky phosphines (e.g., PtBu₃) to enhance coupling efficiency in sterically crowded systems .

Q. How does ligand conformation (cis vs. trans) affect photophysical properties in this compound complexes?

- Methodological Answer :

- Solution-phase studies : Variable-temperature NMR tracks conformational equilibria .

- Time-resolved fluorescence : Measures excited-state lifetimes; trans-conformers exhibit prolonged lifetimes due to reduced non-radiative decay .

Q. What role do this compound ligands play in enhancing charge separation in dye-sensitized solar cells (DSSCs)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.